molecular formula C9H13FN2 B1460390 N-(4-Fluorobenzyl)ethane-1,2-diamine CAS No. 2070-85-1

N-(4-Fluorobenzyl)ethane-1,2-diamine

Cat. No.: B1460390
CAS No.: 2070-85-1
M. Wt: 168.21 g/mol
InChI Key: LTXQTRFSFVWMJB-UHFFFAOYSA-N
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Description

Structural Characterization of N-(4-Fluorobenzyl)ethane-1,2-diamine

Molecular Architecture and Stereochemical Considerations

The molecular architecture of this compound consists of a fundamental ethane-1,2-diamine backbone modified through the attachment of a 4-fluorobenzyl group to one of the terminal amino groups. The compound exhibits a linear carbon chain structure with primary and secondary amino functionalities, where the 4-fluorobenzyl substituent introduces significant electronic and steric influences. The fluorine atom positioned at the para position of the benzyl ring creates a strong electron-withdrawing effect, which substantially alters the electronic distribution throughout the molecular framework. This electronic modification impacts both the basicity of the amino groups and the overall reactivity patterns observed in chemical transformations.

The stereochemical considerations for this compound primarily involve the conformational flexibility of the ethylene bridge connecting the two amino groups. The carbon-carbon bond in the ethylene linker allows for rotational freedom, resulting in multiple possible conformational states ranging from gauche to anti configurations. The 4-fluorobenzyl substituent introduces additional conformational complexity through its ability to adopt various orientations relative to the ethylene backbone. The benzyl group can orient itself in different spatial arrangements, influenced by intramolecular interactions between the aromatic system and the amino functionalities.

Structural Parameter Value Reference
Molecular Formula C₉H₁₃FN₂
Molecular Weight 168.21 g/mol
Chemical Abstracts Service Number 2070-85-1
Systematic Name N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine

The fluorine substitution at the para position creates a dipole moment within the aromatic ring system, contributing to the overall polarity of the molecule. This structural feature significantly influences the compound's solubility characteristics, with the fluorinated benzyl group enhancing lipophilicity while the amino groups provide hydrophilic character. The balance between these opposing solubility influences determines the compound's behavior in various solvent systems and affects its potential for biological membrane permeation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 resonances. The proton Nuclear Magnetic Resonance spectrum typically exhibits characteristic signal patterns that allow for unambiguous identification of the compound's structural components. The aromatic protons from the 4-fluorobenzyl group appear in the downfield region, typically between 7.0 and 7.5 parts per million, with the fluorine substitution causing specific chemical shift patterns that distinguish this compound from other benzyl-substituted derivatives.

The methylene protons adjacent to the aromatic ring (benzylic position) typically resonate around 3.7 to 3.9 parts per million, appearing as a singlet due to their equivalent chemical environment. The ethylene bridge protons display characteristic multipicity patterns, with the carbon atoms adjacent to the amino groups showing chemical shifts influenced by the electron-donating nature of the nitrogen atoms. The primary amino group protons often appear as broad signals due to rapid exchange processes, with their chemical shifts highly dependent on solvent conditions and hydrogen bonding interactions.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic resonance of the para-fluorine substituent. The fluorine nucleus typically exhibits a chemical shift around -115 to -117 parts per million relative to trichlorofluoromethane, with the exact position influenced by the electronic environment of the aromatic ring system. Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct resonance patterns for the aromatic carbons, with the carbon bearing the fluorine substituent showing characteristic coupling patterns and chemical shift values influenced by the strong electronegativity of fluorine.

Fourier-Transform Infrared Spectral Features

Fourier-Transform Infrared spectroscopy provides valuable functional group identification for this compound through characteristic absorption bands associated with its amino and aromatic structural components. The primary amino group typically exhibits two distinct stretching vibrations corresponding to symmetric and antisymmetric nitrogen-hydrogen bond stretching modes, appearing in the range of 3300 to 3500 reciprocal centimeters. These bands often appear as sharp, medium-intensity absorptions that can shift depending on hydrogen bonding interactions and solid-state packing arrangements.

The secondary amino group contributes a single nitrogen-hydrogen stretching vibration, typically observed around 3280 to 3350 reciprocal centimeters. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000 to 3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretching modes are observed between 2800 and 3000 reciprocal centimeters. The aromatic ring system exhibits characteristic fingerprint region absorptions, including carbon-carbon stretching vibrations around 1600 and 1500 reciprocal centimeters, and carbon-fluorine stretching vibrations typically appearing around 1200 to 1300 reciprocal centimeters.

Infrared Absorption Band Frequency Range (cm⁻¹) Assignment
Primary Amino Stretching 3300-3500 N-H stretching (asymmetric and symmetric)
Secondary Amino Stretching 3280-3350 N-H stretching
Aromatic C-H Stretching 3000-3100 Aromatic C-H bonds
Aliphatic C-H Stretching 2800-3000 Methylene C-H bonds
Aromatic C=C Stretching 1500-1600 Aromatic ring vibrations
C-F Stretching 1200-1300 Carbon-fluorine bond
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 168, corresponding to the intact molecular structure. Primary fragmentation typically involves cleavage adjacent to the nitrogen atoms, following established patterns for aliphatic amine compounds where alpha-cleavage represents the predominant fragmentation mode.

The most abundant fragment ion often results from the loss of the ethylamine portion (molecular weight 43), producing a stabilized 4-fluorobenzyl cation at mass-to-charge ratio 125. This fragmentation pathway reflects the relative stability of the benzylic carbocation, which is further stabilized by resonance interactions with the aromatic ring system. Additional fragmentation pathways include the formation of the 4-fluorobenzyl fragment at mass-to-charge ratio 109 through loss of the entire ethane-1,2-diamine moiety, and the 4-fluorotropylium ion at mass-to-charge ratio 123 through rearrangement processes.

The presence of fluorine in the molecular structure creates characteristic isotope patterns that aid in structural confirmation. The base peak in the mass spectrum often corresponds to the 4-fluorobenzyl cation, demonstrating the thermodynamic stability of this fragment under electron impact ionization conditions. Secondary fragmentation processes may include loss of hydrogen fluoride from fluorinated fragments, producing corresponding phenyl-derived ions with reduced mass values.

Crystallographic Studies and Space Group Determination

Crystallographic analysis of this compound requires examination of solid-state packing arrangements and intermolecular interaction patterns. The compound's ability to form hydrogen bonding networks through its amino functionalities significantly influences crystal structure formation and space group symmetry. Primary amino groups can participate in both hydrogen bond donor and acceptor interactions, creating complex three-dimensional hydrogen bonding networks that determine crystal packing efficiency and stability.

The 4-fluorobenzyl substituent introduces additional intermolecular interaction possibilities through halogen bonding interactions and aromatic stacking arrangements. Fluorine atoms can participate in weak but directional interactions with electron-deficient regions of neighboring molecules, contributing to overall crystal stability. The aromatic ring systems may adopt parallel or herringbone packing arrangements depending on the balance between dispersive interactions and steric considerations.

Temperature-dependent crystallographic studies often reveal information about molecular motion and conformational flexibility within the crystal lattice. The ethylene bridge flexibility allows for thermal motion that may be reflected in atomic displacement parameters and potential disorder phenomena. Low-temperature structure determinations typically provide the highest resolution structural information, revealing precise bond lengths, bond angles, and intermolecular distances.

Computational Chemistry Approaches

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed electronic structure information for this compound, revealing optimized geometries, electronic charge distributions, and thermodynamic properties. Geometry optimization calculations typically employ hybrid functionals such as B3LYP or PBE0 with basis sets of triple-zeta quality to achieve reliable structural predictions. These calculations reveal bond lengths, bond angles, and dihedral angles that characterize the preferred molecular conformation in the absence of intermolecular interactions.

The fluorine substitution significantly affects the electronic structure calculations, with the high electronegativity of fluorine creating substantial charge polarization within the aromatic ring system. Natural bond orbital analysis reveals the extent of charge transfer between the fluorine atom and the aromatic carbon framework, providing insights into the electronic effects responsible for the compound's chemical reactivity patterns. Atomic charges calculated through various population analysis methods demonstrate the electron-withdrawing influence of the fluorine substituent on the entire molecular framework.

Vibrational frequency calculations validate the optimized structures by confirming the absence of imaginary frequencies for true energy minima. These calculations also provide theoretical predictions for infrared absorption frequencies that can be compared with experimental spectroscopic data. Thermodynamic property calculations, including entropy, enthalpy, and free energy values, contribute to understanding the compound's stability and reactivity under various conditions.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis examines the highest occupied molecular orbital and lowest unoccupied molecular orbital energies and spatial distributions for this compound. The highest occupied molecular orbital typically exhibits significant contributions from the amino nitrogen lone pairs, reflecting their role as the primary electron-donating sites within the molecular framework. The spatial distribution of this orbital provides information about the directionality of electron donation and the preferred geometry for electrophilic attack.

The lowest unoccupied molecular orbital often shows substantial contributions from the aromatic ring system, particularly carbon atoms adjacent to the fluorine substituent. This orbital distribution indicates the preferred sites for nucleophilic attack and provides insights into the compound's behavior as an electron acceptor. The energy gap between these frontier orbitals serves as an indicator of chemical reactivity, with smaller gaps generally corresponding to higher reactivity and polarizability.

Molecular Orbital Property Typical Value Range Significance
Highest Occupied Molecular Orbital Energy -5.5 to -6.5 eV Electron donation capability
Lowest Unoccupied Molecular Orbital Energy -1.0 to -2.0 eV Electron acceptance capability
Energy Gap 3.5 to 5.5 eV Chemical reactivity indicator
Dipole Moment 2.0 to 4.0 Debye Polarity and intermolecular interactions

The frontier orbital energy values provide thermodynamic information about electron transfer processes and can be used to predict redox potentials and photochemical behavior. Comparison of frontier orbital energies with those of related compounds enables structure-activity relationship development and guides the design of derivatives with desired electronic properties. The spatial overlap between highest occupied and lowest unoccupied molecular orbitals influences the probability of electronic transitions and determines optical absorption characteristics in ultraviolet-visible spectroscopy.

Properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXQTRFSFVWMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651248
Record name N~1~-[(4-Fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2070-85-1
Record name N~1~-[(4-Fluorophenyl)methyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The primary synthetic route to N-(4-Fluorobenzyl)ethane-1,2-diamine involves the reductive amination of 4-fluorobenzaldehyde with ethane-1,2-diamine. This approach typically proceeds through the formation of an imine intermediate (Schiff base), followed by reduction to the corresponding diamine.

Stepwise Preparation Method

2.1 Formation of Di-Schiff Base Intermediate

  • Reactants: 4-Fluorobenzaldehyde and ethane-1,2-diamine
  • Conditions: Reaction in ethanol at room temperature for approximately 6 hours
  • Outcome: Formation of di-imine (di-Schiff base) as a crystalline solid with high yields (81–99%)
  • Notes: The imine precipitates out, facilitating easy isolation.

2.2 Reduction of Imine to Diamine

  • Reducing Agent: Sodium borohydride (NaBH4)
  • Conditions: Reduction performed in aqueous medium with cooling (ice bath) to control reaction rate
  • Outcome: Conversion of imine to this compound with good yields (75–97%)
  • Special Considerations: Pyridinyl derivatives yield lower due to water solubility, but this is less relevant for 4-fluorobenzyl derivatives.

Alternative Synthetic Routes

3.1 Multicomponent Kabachnik–Fields Reaction

  • Reactants: Ethane-1,2-diamine, diethylphosphite, and 4-fluorobenzaldehyde
  • Conditions: Reflux in ethanol for 20 hours or in dry toluene for 5–6 hours under nitrogen atmosphere
  • Outcome: Formation of bis(α-aminophosphonate) derivatives, with this compound as a key intermediate
  • Yields: Good to excellent yields, slightly higher in toluene solvent
  • Mechanism: Involves nucleophilic attack by nitrogen atoms on aldehyde carbon, followed by phosphite addition.

3.2 Hydrogenation of Imine Intermediate

  • Reactants: 4-Fluorobenzyl-substituted imine formed from 4-fluorobenzaldehyde and ethane-1,2-diamine
  • Catalysts: Raney nickel, palladium on carbon, or palladium on alumina
  • Conditions: Hydrogenation at 20–35°C under 40–60 psi hydrogen pressure, often in the presence of organic acids or zeolites
  • Outcome: Direct reduction to this compound
  • Purification: Crystallization from solvents such as isopropyl acetate, washing, and drying under vacuum
  • Advantages: One-step reduction without isolation of imine intermediate, scalable for industrial applications.

Purification and Characterization

  • Purification Techniques: Silica gel column chromatography using gradients from ethyl acetate/petroleum ether to methanol/ethyl acetate mixtures; recrystallization from diethyl ether or isopropyl acetate
  • Spectroscopic Characterization:
    • NMR: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of characteristic aromatic and aliphatic protons and carbons, including the fluorine-substituted aromatic signals (e.g., $$^{13}C$$ chemical shifts at 161.9 ppm for Ar-CF)
    • IR: Broad NH stretching bands (~3279 cm$$^{-1}$$) and characteristic C-F stretching (~1266 cm$$^{-1}$$)
    • Mass Spectrometry and Elemental Analysis: Confirm molecular weight and purity.

Summary Table of Preparation Methods

Method Reactants Conditions Yield (%) Notes
Reductive amination via Schiff base 4-Fluorobenzaldehyde + ethane-1,2-diamine + NaBH4 Ethanol, room temp (6 h) + reduction in ice bath 75–97 High purity crystalline product; widely used
Multicomponent Kabachnik–Fields Ethane-1,2-diamine + diethylphosphite + 4-fluorobenzaldehyde Reflux in EtOH (20 h) or toluene (5–6 h) Good to excellent Catalyst-free, green solvent option
Catalytic hydrogenation Imine intermediate + H2 + Pd/C or Raney Ni 20–35°C, 40–60 psi H2, organic acid/zeolite Not specified, scalable Industrially relevant, one-step reduction

Research Findings and Notes

  • The reductive amination method provides a straightforward synthesis with high yields and is well-documented in literature.
  • Multicomponent reactions offer a versatile route to related derivatives and can be adapted for catalyst-free green chemistry approaches.
  • Hydrogenation methods allow for efficient industrial-scale synthesis with controlled reaction parameters and good product isolation protocols.
  • Structural verification by NMR, IR, and crystallography confirms the integrity of the synthesized this compound.
  • The presence of the fluorine substituent on the benzyl group influences the chemical shifts in NMR and IR spectra, aiding in compound identification.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Pharmaceutical Intermediates

N-(4-Fluorobenzyl)ethane-1,2-diamine serves as an important pharmaceutical intermediate . Its structure allows it to be utilized in the synthesis of various bioactive compounds. The presence of the fluorobenzyl group enhances the lipophilicity and biological activity of the resulting molecules, making it a valuable building block in drug development .

Key Applications in Drug Development:

  • Synthesis of Antidepressants : The compound has been used in the synthesis of piperazine derivatives that exhibit antidepressant properties .
  • Anticancer Agents : It has been incorporated into compounds that show potential anticancer activity, contributing to the development of new therapeutic agents .

Research in Biochemistry

In biochemistry, this compound is used as a reagent for studying enzyme mechanisms and interactions. It can act as a substrate or inhibitor for various enzymes, aiding in the understanding of metabolic pathways and enzyme kinetics.

Case Studies:

  • Enzyme Inhibition Studies : Research has demonstrated that modifications to the ethane-1,2-diamine backbone can influence enzyme affinity and specificity, providing insights into enzyme function and regulation .
  • Proteomics Research : The compound is utilized in proteomics for labeling studies, where it helps in tracking protein interactions and modifications .

Synthesis Techniques

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Common methods include:

  • Reductive Amination : This technique involves the reaction of 4-fluorobenzaldehyde with ethylenediamine in the presence of reducing agents .
  • Use of Catalysts : Catalysts can enhance reaction efficiency and selectivity during the synthesis process.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethane-1,2-diamine backbone allows for interactions with various biological molecules, influencing pathways related to enzyme inhibition and signal transduction .

Comparison with Similar Compounds

Structural Variations
Compound Name Molecular Formula Key Structural Features Synthesis Yield Key References
N-(4-Fluorobenzyl)ethane-1,2-diamine C₉H₁₃FN₂ Single 4-fluorobenzyl group, two amines Not reported
N-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl)ethane-1,2-diamine C₁₈H₁₇ClFN₃ 7-Chloroquinoline substituent, 4-fluorobenzyl 96%
N′-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-1,2-ethanediamine C₁₂H₁₉FN₂ Dimethylamine, 4-fluoro-2-methylbenzyl group Not reported
N-Geranyl-N'-(2-adamantyl)ethane-1,2-diamine (SQ109) C₂₃H₃₉N₂ Bulky geranyl and adamantyl substituents 73% (HCl salt)
N,N-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine C₁₆H₁₂Cl₂F₂N₂ Bis-benzylidene groups, conjugated system Not reported

Key Observations :

  • Conversely, bulky substituents like adamantyl (SQ109) increase steric hindrance, which may reduce solubility but improve membrane permeability .
  • Amine Functionalization : Dimethylation of the amine (e.g., in ) increases hydrophobicity (LogP ~2.5 estimated), altering pharmacokinetic profiles compared to the parent compound .
Physicochemical Properties
Property This compound N-(7-Chloroquinolin-4-yl)-N'-(4-fluorobenzyl) analog SQ109 (Adamantyl/Geranyl analog)
Molecular Weight 168.21 g/mol 333.80 g/mol 343.57 g/mol
Boiling Point 265.3°C Not reported Decomposes at 205–210°C (HCl salt)
LogP 1.965 ~3.2 (estimated) ~5.8 (predicted)
Solubility Moderate in polar solvents Low (due to aromatic chloroquinoline) Poor aqueous solubility

Key Observations :

  • Increased molecular weight and aromaticity (e.g., chloroquinoline in ) correlate with reduced solubility but enhanced binding to hydrophobic targets.
  • SQ109’s high LogP reflects its lipophilic adamantyl/geranyl groups, favoring accumulation in lipid-rich environments .

Biological Activity

N-(4-Fluorobenzyl)ethane-1,2-diamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a fluorobenzyl group attached to an ethane-1,2-diamine backbone. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interaction with biological targets. The amine functionalities allow for hydrogen bonding and nucleophilic reactions, which are critical in medicinal chemistry applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorine atom is believed to enhance binding affinity, leading to enzyme inhibition or modulation of receptor activity. This compound has been studied for its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties when incorporated into larger molecular frameworks. It has shown promising results against various bacterial strains, particularly Mycobacterium species. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

Compound MIC (µg/mL) Target Organism
This compound0.125Mycobacterium abscessus
N-(4-Fluorobenzyl) derivatives0.05 - 1Mycobacterium avium

These findings suggest that the compound could be a candidate for drug development aimed at treating infections caused by resistant bacteria .

DNA Interaction Studies

Studies have demonstrated that compounds containing the this compound moiety can interact with DNA. This interaction may lead to applications in cancer therapy as potential DNA intercalators or inhibitors of DNA replication.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimycobacterial Activity : A study screened a library of diamines for activity against Mycobacterium tuberculosis and identified several compounds with significant efficacy. The presence of the ethylenediamine scaffold was crucial for the observed activity .
  • In Vivo Efficacy : In murine models, compounds based on this compound demonstrated good oral bioavailability and significant reduction in bacterial load in infected mice .
  • Toxicity Studies : Preliminary cytotoxicity assessments showed low toxicity against mammalian cell lines (e.g., THP-1 cells), suggesting a favorable safety profile for further development .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Fluorobenzyl)ethane-1,2-diamine?

The compound is typically synthesized via a reductive amination reaction. A common method involves condensing 4-fluorobenzylamine with ethylene diamine derivatives in ethanol under basic conditions (e.g., NaOH) and reducing agents like NaBH₄. Purification is achieved via flash column chromatography, yielding >85% purity. Structural confirmation employs IR (C-N stretch ~1250 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm), and mass spectrometry .

Q. How is the molecular structure of this compound characterized?

Key techniques include:

  • X-ray crystallography : Determines bond lengths (e.g., C-N ≈ 1.45 Å), torsion angles, and crystal packing (e.g., monoclinic space group P2₁/n with Z = 2) .
  • Spectroscopy : NMR confirms proton environments (e.g., ethylene diamine –CH₂– at δ 2.6–3.1 ppm), while IR identifies functional groups.
  • Elemental analysis : Validates stoichiometry (e.g., C: 58.1%, H: 6.4%, N: 12.7%) .

Q. What solvents and reaction conditions optimize synthesis yield?

Ethanol is preferred for its polarity and miscibility. Basic conditions (pH 10–12) enhance amine reactivity, while temperatures of 60–80°C improve reaction kinetics. Yields >90% are achievable with stoichiometric ratios of 1:1.2 (ethylene diamine:4-fluorobenzaldehyde) .

Advanced Research Questions

Q. How do crystallographic parameters influence structural refinement for this compound?

High-resolution X-ray data (e.g., R₁ < 0.05) are refined using software like SHELXL. Challenges include modeling disorder in the fluorobenzyl group and hydrogen bonding networks. Multi-scan absorption correction (e.g., SADABS) minimizes errors from crystal anisotropy .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in enzyme inhibition (e.g., IC₅₀ values) require cross-validation via:

  • Dose-response assays : Use triplicate measurements with controls.
  • Structural analogs : Compare with derivatives like N-(4-methoxybenzyl)ethane-1,2-diamine to isolate fluorine’s electronic effects .
  • Computational modeling : DFT calculations predict binding affinities to targets like botulinum neurotoxin .

Q. How are Schiff base derivatives of this compound designed for coordination chemistry?

Condensation with aldehydes (e.g., 4-nitrobenzaldehyde) forms imine ligands. Reaction conditions (anhydrous ethanol, reflux) and molar ratios (1:2 amine:aldehyde) ensure stability. Characterization via UV-Vis (λₘₐₓ ~350 nm for conjugated systems) and cyclic voltammetry confirms redox activity .

Q. What methodologies assess the compound’s role in supramolecular assemblies?

  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • Single-crystal diffraction : Reveals π-π stacking (3.5–4.0 Å spacing) and hydrogen bonds (N–H···F, ~2.8 Å).
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., 15% H-bond contribution) .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres to prevent oxidation of amine groups.
  • Crystallization : Use slow evaporation from DMF/water mixtures for high-quality crystals .
  • Biological assays : Include positive controls (e.g., chloroquine for antiprotozoal studies) and validate via IC₅₀/EC₅₀ dose curves .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorobenzyl)ethane-1,2-diamine
Reactant of Route 2
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N-(4-Fluorobenzyl)ethane-1,2-diamine

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